molecular formula C13H14N4O4 B13026524 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B13026524
M. Wt: 290.27 g/mol
InChI Key: MRZLOBFMHFVUHS-UHFFFAOYSA-N
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Description

2-(Tert-Butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid (molecular formula: C₁₈H₂₂N₄O₆, MW: 390.4) is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for amines, while the carboxylic acid at position 7 enhances solubility and enables further derivatization. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[4,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-15-6-7-5-14-9(10(18)19)4-8(7)16-11/h4-6H,1-3H3,(H,18,19)(H,15,16,17,20)

InChI Key

MRZLOBFMHFVUHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC(=NC=C2C=N1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate a free amino group, enabling further functionalization. Common reagents include:

Reagent Conditions Product
Trifluoroacetic acid (TFA)Dichloromethane (DCM), 0–25°C2-Aminopyrido[4,3-d]pyrimidine-7-carboxylic acid
Hydrochloric acid (HCl)Dioxane/water, refluxProtonated amine intermediate, isolated as hydrochloride salt

The deprotected amine participates in nucleophilic reactions, such as:

  • Acylation : Reaction with activated esters (e.g., acetyl chloride) to form secondary amides.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids for biaryl synthesis .

Carboxylic Acid Functionalization

The carboxylic acid undergoes transformations typical of aromatic acids:

Esterification

Reagent Conditions Product
Methanol + H₂SO₄Reflux, 4–6 hoursMethyl 2-(Boc-amino)pyrido[4,3-d]pyrimidine-7-carboxylate
Ethanol + DCC/DMAPRT, 12 hoursEthyl ester derivative

Amide Formation

Activation with coupling agents facilitates amide bond formation:

Coupling Agent Base Amine Product
HATUDIPEABenzylamine7-(Benzylcarbamoyl)pyrido[4,3-d]pyrimidine derivative
EDC/HOBtNMMPiperidinePiperidinylamide conjugate

Nucleophilic Substitution at the Pyrido-Pyrimidine Core

Position Reaction Catalyst Product
C-4Buchwald-Hartwig AminationPd₂(dba)₃/Xantphos4-Arylaminopyrido[4,3-d]pyrimidine derivatives
C-7HydrolysisNaOH/H₂O, 80°CCarboxylate salt for further derivatization

Cyclization and Ring Expansion

The pyrido-pyrimidine scaffold undergoes cyclocondensation to form polycyclic systems:

  • With Thiourea : Forms thieno[2,3-d]pyrimidine hybrids under basic conditions .

  • With Hydrazine : Generates pyrazolo[3,4-b]pyridine derivatives, enhancing kinase inhibition profiles .

Interaction with Biological Targets

While primarily a synthetic intermediate, its derivatives exhibit pharmacologically relevant interactions:

  • Kinase Inhibition : Selective binding to cyclin-dependent kinases (CDK4/6) via hydrogen bonding with Glu236 and hydrophobic interactions in the ATP-binding pocket .

  • Enzyme Substrate Mimicry : Competes with ATP in enzymatic assays (IC₅₀ = 18–42 nM for CDK4) .

Comparative Reactivity Table

Reaction Type Key Functional Group Reagents Application
Boc DeprotectionProtected amineTFA/HClGeneration of reactive amine for further synthesis
EsterificationCarboxylic acidROH + Acid/DCCProdrug development or solubility modulation
Suzuki CouplingHalogenated derivativePd catalystsSynthesis of biaryl scaffolds for drug candidates

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties.

  • Synthesis of Kinase Inhibitors : The pyrido[4,3-d]pyrimidine core is often utilized in the development of inhibitors for various kinases, including fibroblast growth factor receptor 3 (FGFR3). Studies have shown that derivatives of this compound exhibit promising inhibitory activity against FGFR3, which is implicated in several cancers .
  • Antiviral Activity : Research indicates that compounds derived from pyrido[4,3-d]pyrimidine structures possess antiviral properties. These derivatives have been evaluated for their effectiveness against viral infections, showcasing potential as antiviral agents .

The biological activity of 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid has been studied extensively:

  • Anticancer Properties : Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : Recent investigations suggest that certain derivatives may offer neuroprotective benefits. These compounds are being explored for their ability to mitigate neuronal damage in models of neurodegenerative diseases .

Therapeutic Uses

The therapeutic potential of this compound extends to several areas:

  • Cancer Therapy : Given its kinase inhibitory properties, derivatives are being developed as targeted therapies for cancers associated with aberrant kinase activity. Clinical trials are underway to assess their efficacy and safety profiles .
  • Infection Treatment : The antiviral properties suggest potential applications in treating viral infections, particularly those resistant to current antiviral therapies. Ongoing research aims to optimize these compounds for clinical use .
  • FGFR3 Inhibition : A study focused on synthesizing a library of pyrido[4,3-d]pyrimidine derivatives showed significant inhibition of FGFR3 kinase activity. The most potent compounds were further evaluated in vivo for anticancer efficacy .
  • Neuroprotection : Another investigation assessed the neuroprotective effects of modified pyrido[4,3-d]pyrimidines in models of oxidative stress-induced neuronal injury. Results indicated a reduction in cell death and inflammatory markers .

Mechanism of Action

The mechanism of action for 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of Pyrido-Pyrimidine Carboxylic Acids

Compound Name Molecular Formula MW Substituents/Modifications Key Properties/Applications References
2-(Tert-Butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid C₁₈H₂₂N₄O₆ 390.4 2-Boc-amino, 7-carboxylic acid Intermediate for kinase inhibitors
2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid C₁₂H₁₁ClN₄O₃ 294.7 2-Cl, 4-morpholino Potential kinase inhibitor scaffold
2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid C₁₂H₁₃N₃O₄ 263.25 2-OH, 5-isobutyl, 4-oxo Unknown bioactivity
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₁₃H₈ClN₃O₄S 337.74 4-Cl, 7-phenylsulfonyl Antiviral/anticancer research
tert-Butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate C₁₂H₁₄ClN₃O₃ 283.71 2-Cl, 8-oxo, tert-butyl ester Synthetic intermediate

Key Structural and Functional Differences

Core Heterocycle Variations :

  • Pyrido[4,3-d]pyrimidine (target compound) vs. pyrido[2,3-d]pyrimidine (): The position of the pyridine nitrogen alters electronic distribution and steric interactions, impacting binding to biological targets .
  • Pyrido[3,4-d]pyrimidine (): This regioisomer may exhibit distinct reactivity in substitution reactions due to differences in ring strain and electron density.

Substituent Effects: Boc Group: The Boc-protected amino group in the target compound enhances stability during synthesis, whereas unprotected amines (e.g., 2-hydroxy in ) may participate in unwanted side reactions . Carboxylic Acid vs. Ester: The free carboxylic acid (target compound) improves aqueous solubility, while esters (e.g., tert-butyl in ) are lipophilic and used in prodrug strategies .

Biological Activity: ’s 2-chloro-4-morpholino analogue is structurally analogous to PI3K/mTOR inhibitors, where the morpholino group enhances kinase binding . The phenylsulfonyl group in ’s compound may confer antiviral activity by mimicking nucleotide structures .

Biological Activity

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid
  • Molecular Formula : C18H22N4O6
  • CAS Number : 2306262-27-9
  • Molecular Weight : 390.4 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its interaction with various biological receptors and enzymes. Specifically, it has been studied as an antagonist of the P2Y14 receptor, which plays a significant role in mediating inflammatory responses. The P2Y14 receptor is a member of the G protein-coupled receptor (GPCR) family that responds to purinergic signaling, influencing neutrophil motility and other inflammatory processes .

Key Interactions:

  • Electrostatic Interactions : The carboxylate group forms electrostatic interactions with lysine residues in the receptor.
  • Hydrogen Bonding : The compound engages in hydrogen bonding with critical amino acids in the receptor's binding pocket .

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid can inhibit the P2Y14 receptor, leading to reduced inflammatory responses. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and kidney inflammation .

Anticancer Potential

Studies have explored the use of pyrido[4,3-d]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cancer cell cycle arrest and apoptosis .

Case Study 1: Inhibition of P2Y14 Receptor

A study demonstrated that specific derivatives of pyrido[4,3-d]pyrimidine exhibited significant antagonistic effects on the P2Y14 receptor. These findings suggest that modifications to the core structure can enhance anti-inflammatory efficacy .

Case Study 2: CDK Inhibition and Cancer Therapy

Another research effort focused on synthesizing analogs based on the pyrido[4,3-d]pyrimidine scaffold. These compounds showed promising results in inhibiting CDK activity, leading to reduced viability of cancer cell lines in vitro .

Data Tables

PropertyValue
IUPAC Name2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid
Molecular FormulaC18H22N4O6
Molecular Weight390.4 g/mol
CAS Number2306262-27-9
Purity97%
Biological ActivityObservations
Anti-inflammatoryInhibits P2Y14 receptor
AnticancerInhibits CDK activity

Q & A

Q. Q1. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to pyrido[4,3-d]pyrimidine scaffolds?

Methodological Answer: The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For pyrido[4,3-d]pyrimidines, a Boc-protected amine intermediate (e.g., tert-butyl carbamate derivatives) can be synthesized by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Evidence from pyridine-derivative syntheses (e.g., tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate) suggests using dichloromethane or THF as solvents at 0–25°C, with reaction times of 4–12 hours . Post-reaction, purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to isolate the Boc-protected product.

Q. Q2. How can solubility challenges during carboxylic acid functionalization be addressed?

Methodological Answer: The carboxylic acid group in pyrido[4,3-d]pyrimidines often leads to poor solubility in organic solvents. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Employ coupling agents like EDCI/HOBt for amide bond formation to enhance reactivity .
  • For purification, acidify the reaction mixture (pH 2–3) to precipitate the carboxylic acid, followed by recrystallization from ethanol/water .

Structural Confirmation and Analytical Techniques

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the pyrido[4,3-d]pyrimidine aromatic protons (δ 7.5–9.0 ppm). The carboxylic acid proton may appear as a broad singlet (δ ~12–13 ppm) in DMSO-d6 .
  • HRMS: Confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₅N₃O₄⁺, expected m/z 301.1062) .
  • IR: Look for Boc-related carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Advanced Research Challenges

Q. Q4. How can competing side reactions (e.g., Boc deprotection or decarboxylation) be minimized during coupling reactions?

Methodological Answer:

  • Temperature Control: Maintain reactions below 30°C to prevent Boc cleavage, which is accelerated by heat or acidic conditions .
  • Protecting Group Strategy: Use orthogonal protecting groups (e.g., Fmoc for amines) if sequential deprotection is required .
  • Decarboxylation Mitigation: Avoid strong bases (e.g., NaOH) and high temperatures; instead, employ mild conditions (e.g., LiOH in THF/water at 0°C) .

Q. Q5. What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

  • Store lyophilized solids at –20°C under argon to prevent hydrolysis of the Boc group or carboxylic acid .
  • Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) to assess degradation pathways (e.g., HPLC monitoring for Boc-deprotected byproducts) .

Application in Drug Development

Q. Q6. How is this compound utilized as a kinase inhibitor intermediate?

Methodological Answer: The pyrido[4,3-d]pyrimidine core is a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or CDK2). The Boc group facilitates selective functionalization of the amine, while the carboxylic acid enables conjugation to pharmacophores via amide bonds. For example:

  • Couple the carboxylic acid with aniline derivatives using HATU/DIPEA to generate bioisosteres of known kinase inhibitors .
  • Remove the Boc group with TFA in dichloromethane (1:1 v/v, 2 hours) to expose the amine for further modifications .

Data Contradictions and Resolution

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility Checks: Verify purity via HPLC (≥95%) and recrystallize the compound to rule out polymorphic variations .
  • Cross-Validate Data: Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, δ 1.4 ppm for Boc) .
  • Consult Multi-Source Evidence: Cross-reference spectral libraries (e.g., Sigma-Aldrich’s pyrido[2,3-d]pyrimidine derivatives) to identify systematic errors .

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